2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo-thiadiazole core, followed by the introduction of the phenyl and methoxyphenoxy groups. Reaction conditions may vary, but common reagents include hydrazine derivatives, thiourea, and various aryl halides. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in the target organisms. The triazolo-thiadiazole moiety is particularly important for its biological activity, as it can interact with various biological pathways .
Comparison with Similar Compounds
Similar compounds include other derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, such as:
3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have shown similar biological activities and are being explored for their potential as antitubercular agents.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial properties and are structurally related to the triazolo-thiadiazole derivatives.
The uniqueness of 2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H15N5O3S/c1-25-14-6-8-15(9-7-14)26-10-16(24)20-13-4-2-12(3-5-13)17-22-23-11-19-21-18(23)27-17/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
KARVWVXRAIMHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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